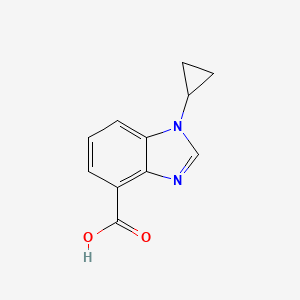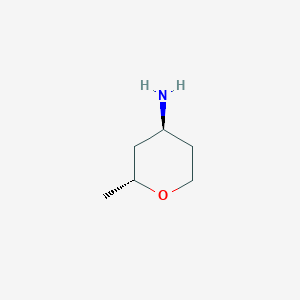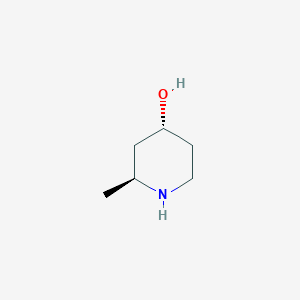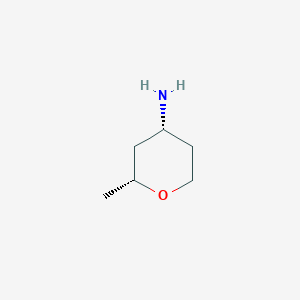
rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of an amine group at the fourth position and a methyl group at the second position in the tetrahydropyran ring, with specific stereochemistry denoted by (2R,4R)-rel-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-2H-pyran-4-one and ammonia.
Reduction: The 2-methyl-2H-pyran-4-one undergoes reduction to form the corresponding tetrahydropyran derivative.
Amination: The tetrahydropyran derivative is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the fourth position.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
High-Pressure Reactors: Employing high-pressure reactors to optimize the reaction conditions for amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Fully saturated amine derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Scientific Research Applications
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to desired biological effects such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-4-amine, tetrahydro-2-methyl-: Lacks the specific stereochemistry of (2R,4R)-rel-.
2H-Pyran-4-amine, tetrahydro-2-ethyl-, (2R,4R)-rel-: Contains an ethyl group instead of a methyl group.
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2S,4S)-rel-: Has different stereochemistry (2S,4S)-rel-.
Uniqueness
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the (2R,4R)-rel- configuration may result in distinct interactions with molecular targets compared to its stereoisomers or analogs.
Properties
IUPAC Name |
(2R,4R)-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXGRHIYAAMDU-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
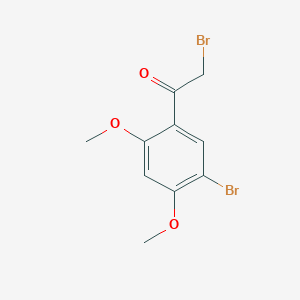
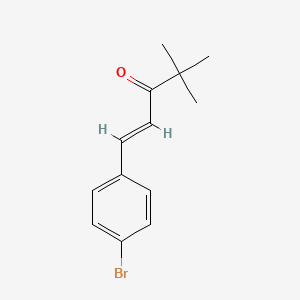
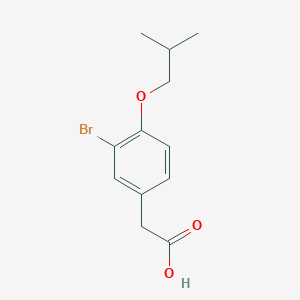


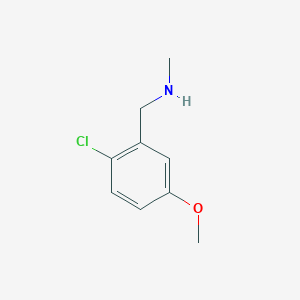
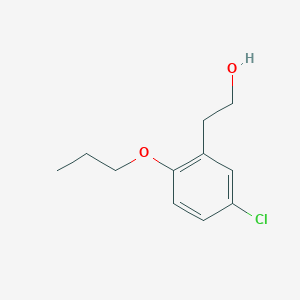

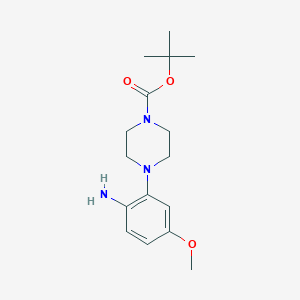
![1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B7901762.png)
